molecular formula C13H11F3N2O B3369650 2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine CAS No. 24219-88-3

2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine

Cat. No.: B3369650
CAS No.: 24219-88-3
M. Wt: 268.23 g/mol
InChI Key: XPNJTAPPWAJHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine (CAS 24219-88-3) is a high-value aromatic diamine monomer with the molecular formula C13H11F3N2O and a molecular weight of 268.23 g/mol . This compound is characterized by its two primary amine groups, separated by a flexible ether linkage and a rigid, electron-withdrawing trifluoromethyl (-CF3) substituent . This unique structure makes it a critical building block in advanced materials science, particularly in the synthesis of specialized polyimides and other high-performance polymers . Researchers utilize this diamine to develop novel polyimides that exhibit enhanced solubility and processability without sacrificing high-temperature performance, a common challenge in the field . The incorporation of the trifluoromethyl group is a well-established strategy to improve key material properties; it can significantly increase the optical transparency of the resulting polymers, reduce their color, and optimize their dielectric constants . These materials are investigated for demanding applications such as flexible substrates in optoelectronics, high-temperature composite matrices, and coatings for aerospace environments . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenoxy)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c14-13(15,16)8-1-6-12(11(18)7-8)19-10-4-2-9(17)3-5-10/h1-7H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNJTAPPWAJHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178916
Record name Benzenamine, 2-(4-aminophenoxy)-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24219-88-3
Record name Benzenamine, 2-(4-aminophenoxy)-5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024219883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-(4-aminophenoxy)-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine

The construction of the core structure of this compound can be approached by forming either the C-O (ether) bond or the C-N (amine) bond as the key step, followed by functional group manipulations.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the diaryl ether bond in this synthesis. This strategy relies on an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or trifluoromethyl (-CF3) groups, which stabilize the negatively charged intermediate (Meisenheimer complex).

A common SNAr approach involves the reaction of an activated aryl halide with an alcohol or phenoxide. For the target molecule, a plausible route is the reaction of 4-aminophenol (B1666318) with an activated fluoro- or chloro-nitrobenzene derivative. The trifluoromethyl group on the benzenamine ring, along with a strategically placed nitro group, provides the necessary electronic activation for the substitution to occur.

Reaction Scheme: A typical reaction involves coupling 4-aminophenol with 2-fluoro-4-(trifluoromethyl)-1-nitrobenzene. The fluorine atom is an excellent leaving group in SNAr reactions. nih.gov The reaction is generally carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

Step 1: SNAr Reaction 4-Aminophenol + 2-Fluoro-4-(trifluoromethyl)-1-nitrobenzene → 4-(2-Nitro-5-(trifluoromethyl)phenoxy)aniline

Step 2: Reduction The resulting nitro-intermediate is then reduced to the final diamine product.

The reactivity in SNAr reactions is heavily dependent on the nature and position of the electron-withdrawing groups and the leaving group. The general reactivity order for halogens is F > Cl > Br > I. nih.gov Polar aprotic solvents are typically employed to solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. nih.govresearchgate.net

Table 1: Representative Conditions for SNAr Synthesis
Aryl Halide PrecursorNucleophileBaseSolventTemperature (°C)
2-Fluoro-4-(trifluoromethyl)-1-nitrobenzene4-AminophenolK₂CO₃ or NaHDMF or DMSO80-120
2-Chloro-4-(trifluoromethyl)-1-nitrobenzene4-AminophenolCs₂CO₃ or K₂CO₃DMSO100-150

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the formation of C-N and C-O bonds.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides (or triflates) and amines. wikipedia.orglibretexts.org In the context of synthesizing the target molecule, this reaction could be used to couple an aryl halide, such as 2-bromo-1-nitro-4-(trifluoromethyl)benzene, with 4-phenoxyaniline. This approach forms the C-N bond as the key step. The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction, allowing for milder conditions and broader functional group tolerance. wikipedia.orgacs.org

Ullmann-type Condensations for Aryl Ether Formation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize catalytic amounts of copper salts (e.g., CuI) with accelerating ligands, such as diamines or N,N-dimethylglycine, allowing the reaction to proceed under milder conditions. nih.govtcichemicals.comul.ie This method can be used to couple a precursor like 4-bromo-1-nitrobenzene with 2-amino-5-(trifluoromethyl)phenol. The choice of ligand is crucial for achieving high yields, especially with electron-rich substrates. nih.gov

Table 2: Comparison of Cross-Coupling Strategies
Reaction TypeKey Bond FormedTypical CatalystTypical LigandTypical Base
Buchwald-Hartwig AminationC-NPd₂(dba)₃ or Pd(OAc)₂XPhos, BrettPhos, BINAPNaOtBu, K₃PO₄, Cs₂CO₃
Ullmann CondensationC-OCuI or Cu₂O1,10-Phenanthroline, DiaminesK₂CO₃ or Cs₂CO₃

Nearly all common synthetic routes toward this compound converge on a final step involving the reduction of one or more nitro groups. Nitro groups are excellent directing groups and activators for SNAr reactions, making dinitro-intermediates like 4-(2-Nitro-5-(trifluoromethyl)phenoxy)-1-nitrobenzene or related structures common precursors.

The simultaneous reduction of two aromatic nitro groups to their corresponding amines is a well-established transformation. Several methods are available, with the choice often depending on the presence of other functional groups and desired reaction conditions.

Catalytic Hydrogenation: This is a clean and efficient method, typically employing a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. It often proceeds with high yields and produces water as the only byproduct.

Metal-Acid Systems: Classic methods include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). A common and milder variation is the use of iron powder with ammonium (B1175870) chloride in an alcohol/water mixture.

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or ammonium formate, in the presence of a catalyst (e.g., Pd/C), avoiding the need for gaseous hydrogen.

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective for the reduction of aromatic nitro groups. researchgate.net

Alternative Synthetic Pathways for Related Aminophenoxy and Trifluoromethyl Benzenamines

The structural motifs present in this compound are found in a variety of other complex molecules. The following sections explore synthetic routes to related classes of compounds.

Synthesis of Ortho-Trifluoromethoxylated Aniline (B41778) Derivatives

The synthesis of aniline derivatives bearing a trifluoromethoxy (-OCF3) group ortho to the amine is a synthetically challenging endeavor. A notable method involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF3 migration. This protocol provides access to a range of synthetically useful ortho-OCF3 aniline derivatives. The reaction is operationally simple, utilizes bench-stable reagents, and demonstrates high functional-group tolerance.

A detailed protocol for the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate illustrates this approach. The process begins with the preparation of a precursor, methyl 4-(N-hydroxyacetamido)benzoate, which is then O-trifluoromethylated. The resulting intermediate undergoes a thermally induced intramolecular OCF3-migration to yield the final product. Purification of the intermediates and the final product is typically achieved using flash-column chromatography with eluents such as a mixture of hexanes and ethyl acetate (B1210297) or hexanes and dichloromethane. jove.com

Starting MaterialReagentsProductPurification Method
Methyl 4-nitrobenzoateRh/C, H2Methyl 4-hydroxyaminobenzoateUsed without further purification jove.com
Methyl 4-hydroxyaminobenzoateAcetic anhydride (B1165640)Methyl 4-(N-hydroxyacetamido)benzoateFlash-column chromatography (hexanes/ethyl acetate) jove.com
Methyl 4-(N-hydroxyacetamido)benzoateTogni's reagent IIMethyl 4-(N-(trifluoromethoxy)acetamido)benzoateFlash-column chromatography (hexanes/dichloromethane) jove.com
Methyl 4-(N-(trifluoromethoxy)acetamido)benzoateHeat (in MeNO2)Methyl 4-acetamido-3-(trifluoromethoxy)benzoateFlash-column chromatography (hexanes/ethyl acetate) jove.com

Routes to Bis(aminophenoxy)benzene Analogues

Bis(aminophenoxy)benzene derivatives are important monomers for the synthesis of high-performance polymers like polyimides. The synthesis of these compounds generally involves a nucleophilic aromatic substitution reaction to form the diaryl ether linkages, followed by the reduction of nitro groups to amines.

For example, the synthesis of 1,3-bis(3-aminophenoxy)benzene (B75826) can be achieved by reacting 1,3-difluorobenzene (B1663923) with an alkali metal salt of 3-aminophenol (B1664112) at elevated temperatures (150-280 °C). The use of a mixture of sodium and potassium salts can significantly shorten the reaction time.

Another common approach is the reaction of a dihalobenzene with an aminophenol in the presence of a base and sometimes a copper catalyst. For instance, 1,3-bis(aminophenoxy)benzene can be synthesized through the reaction of aminophenol with an alkaline substance in a polar aprotic solvent to form the aminophenoxide, which then reacts with meta-dibromobenzene in the presence of copper powder or a cuprous salt. google.com

The synthesis of 1,4-bis(4-aminophenoxy)benzene (B1581417) provides a clear example of the nitro-group reduction strategy. In the first step, hydroquinone (B1673460) is reacted with 4-fluoronitrobenzene in the presence of anhydrous potassium carbonate in dimethylacetamide to form 1,4-bis(4-nitrophenoxy)benzene. The intermediate dinitro compound is then reduced to the corresponding diamine using hydrazine monohydrate and a palladium on carbon (Pd/C) catalyst. The final product can be purified by recrystallization from ethanol.

Reactant 1Reactant 2ProductKey Reaction Type
1,3-Difluorobenzene3-Aminophenol (alkali metal salt)1,3-Bis(3-aminophenoxy)benzeneNucleophilic Aromatic Substitution
m-DibromobenzeneAminophenol1,3-Bis(aminophenoxy)benzeneUllmann Condensation google.com
Hydroquinone4-Fluoronitrobenzene1,4-Bis(4-aminophenoxy)benzeneNucleophilic Aromatic Substitution followed by Nitro Reduction

Chemical Reactivity and Functionalization

Reactivity of the Amino Functional Groups

The presence of two primary aromatic amino groups makes this compound a diamine, which is the primary center of its reactivity. These groups can undergo a variety of reactions typical of arylamines.

Amidation and Schiff Base Formation

The primary amino groups of 2-(4-aminophenoxy)-5-(trifluoromethyl)benzenamine readily react with carboxylic acids and their derivatives, such as acid chlorides or anhydrides, to form amide bonds. This direct amidation is a fundamental transformation in organic chemistry. nih.govresearchgate.net The reaction typically proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. Catalysts, such as titanium tetrafluoride, can enhance the rate of direct amidation with carboxylic acids. researchgate.net

Similarly, the amino groups can condense with aldehydes or ketones in the presence of a catalyst or under dehydrating conditions to form Schiff bases, also known as imines. bepls.comeijppr.comimist.ma This reaction involves a two-step mechanism: nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the C=N double bond characteristic of an imine. eijppr.comnih.gov

Polymerization Reactions (e.g., Polyaniline Derivatives, Polyimides)

The difunctional nature of this compound makes it an excellent monomer for step-growth polymerization. It is particularly useful in the synthesis of high-performance polymers like polyamides and polyimides, where the trifluoromethyl group imparts desirable properties. mdpi.comnih.govnih.gov

Polyimides: This diamine is commonly used to synthesize polyimides through a two-step polycondensation reaction with aromatic dianhydrides. nih.govresearchgate.netpsu.edu

Poly(amic acid) formation: The first step involves the reaction of the diamine with a dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature. This forms a soluble poly(amic acid) precursor. psu.edukoreascience.kr

Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical cyclodehydration. Thermal imidization involves heating the precursor film at high temperatures, while chemical imidization uses dehydrating agents like acetic anhydride (B1165640) and a catalyst. nih.govresearchgate.net

The incorporation of the bulky, electron-withdrawing trifluoromethyl group into the polyimide backbone disrupts chain packing, which enhances the solubility of the resulting polymers in organic solvents. nih.govresearchgate.net It also improves optical transparency and thermal stability while lowering the dielectric constant and water absorption, making these materials suitable for optoelectronic applications. nih.govresearchgate.net

Polyamides: The diamine can also be polymerized with dicarboxylic acids to form aromatic polyamides. mdpi.comnih.gov The Yamazaki–Higashi polycondensation method is one effective route for this synthesis. mdpi.comresearchgate.net Similar to polyimides, the trifluoromethyl group in these polyamides enhances solubility and optical transparency while maintaining high thermal stability. mdpi.comnih.govresearchgate.net

Nucleophilic Attack and Electrophilic Substitution on Aromatic Rings

The reactivity of the two aromatic rings towards nucleophilic and electrophilic attack is significantly influenced by the attached substituents.

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring containing the strongly electron-withdrawing trifluoromethyl (-CF3) group is activated towards nucleophilic aromatic substitution. youtube.com The -CF3 group, along with the amino group, deactivates the ring for electrophilic attack but makes it more susceptible to attack by nucleophiles, especially at positions ortho and para to the trifluoromethyl group. youtube.comnih.govnih.gov However, SNAr reactions typically require a good leaving group (like a halogen) on the ring, which is absent in the parent molecule.

Electrophilic Aromatic Substitution (EAS): Conversely, the aromatic ring bearing only the amino group and the ether linkage is activated towards electrophilic aromatic substitution. The amino group (-NH2) is a powerful activating group and is ortho-, para-directing. The phenoxy group (-OAr) is also activating and ortho-, para-directing. Therefore, electrophiles will preferentially attack the ring without the trifluoromethyl group at the positions ortho and para to the amino and phenoxy groups. The ring with the -CF3 group is strongly deactivated towards EAS. researchgate.net

Transformations Involving the Phenoxy Ether Linkage

The phenoxy ether linkage (C-O-C) in this compound is generally stable under many reaction conditions, including those used for amidation and polymerization. However, under harsh acidic or basic conditions, cleavage of the aryl ether bond is possible. researchgate.netrsc.orgresearchgate.net Acid-catalyzed cleavage can occur, particularly in the presence of strong acids at elevated temperatures. researchgate.net The stability of this linkage is crucial for maintaining the structural integrity of the polymers derived from this monomer.

Reactivity Modulated by the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a key modulator of the molecule's reactivity and the properties of its derivatives.

Electronic Effects on Ring Reactivity

The -CF3 group exerts strong electronic effects on the aromatic ring to which it is attached.

Inductive Effect: Due to the high electronegativity of fluorine atoms, the -CF3 group has a very strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the aromatic ring. mdpi.com

Resonance Effect: The -CF3 group also exhibits a weak deactivating resonance effect (hyperconjugation).

These combined effects make the substituted aromatic ring highly electron-deficient. This deactivation has several consequences:

It decreases the basicity of the adjacent amino group compared to the amino group on the other ring.

It strongly deactivates the ring towards electrophilic aromatic substitution. researchgate.net

It activates the ring towards nucleophilic aromatic substitution, should a suitable leaving group be present. youtube.com

It contributes to the enhanced thermal stability and solubility of polymers derived from this monomer. nih.govnih.gov

The electronic properties of the trifluoromethyl group are summarized in the table below.

PropertyDescriptionImpact on Reactivity
Inductive Effect Strongly electron-withdrawing (-I)Decreases electron density on the ring, deactivates it for EAS, reduces basicity of the adjacent amine.
Resonance Effect Weakly deactivating (via hyperconjugation)Further deactivates the ring towards EAS.
Lipophilicity Increases lipophilicity (Hansch π value of +0.88)Enhances solubility of derived polymers in organic solvents. mdpi.com
Steric Bulk Larger than a methyl groupDisrupts polymer chain packing, increasing solubility and amorphous character. nih.govmdpi.com

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map and insight into the chemical environment of each atom can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine would be expected to show distinct signals for the aromatic and amine protons. The protons on the two benzene rings will appear in the typical aromatic region (approximately 6.0-8.0 ppm). The protons of the two different amine (-NH₂) groups would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show signals for the aromatic carbons and a characteristic signal for the trifluoromethyl (-CF₃) carbon, which would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-donating amine and ether groups and the electron-withdrawing trifluoromethyl group. A related compound, 2-Phenoxy-5-(trifluoromethyl)benzenamine, shows signals in its ¹³C NMR spectrum that can serve as a reference for some of the carbon environments. spectrabase.com

Predicted ¹H and ¹³C NMR Data Interactive Data Table

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Aromatic CH 6.5 - 7.5 110 - 140 Multiplets
Aromatic C-NH₂ - 135 - 150 Singlet
Aromatic C-O - 145 - 160 Singlet
Aromatic C-CF₃ - 120 - 130 Quartet
-NH₂ 3.5 - 5.0 (broad) - Broad Singlet

Note: The predicted chemical shifts are estimates and can be influenced by solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H bonds of the amine groups, the C-O-C ether linkage, the C-F bonds of the trifluoromethyl group, and the aromatic C-H and C=C bonds.

Predicted IR Absorption Bands Interactive Data Table

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine) 3300 - 3500 Medium, Doublet
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
C=C Aromatic Stretch 1500 - 1600 Medium to Strong
C-O-C Asymmetric Stretch 1200 - 1250 Strong
C-F Stretch (Trifluoromethyl) 1100 - 1200 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the phenyl rings in this compound, gives rise to characteristic absorption bands in the UV-Vis spectrum. The phenoxy-aniline chromophore is expected to result in strong absorption in the ultraviolet region.

Predicted UV-Vis Absorption Maxima (λmax) Interactive Data Table

Electronic Transition Predicted λmax (nm) Solvent
π → π* ~240 - 260 Ethanol

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₁₃H₁₁F₃N₂O. echemi.com

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern in the mass spectrum would likely involve the cleavage of the ether bond and loss of the trifluoromethyl group, providing further evidence for the proposed structure.

Predicted Mass Spectrometry Data Interactive Data Table

Parameter Predicted Value
Molecular Formula C₁₃H₁₁F₃N₂O
Molecular Weight 284.24 g/mol
Exact Mass (HRMS) 284.0827

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise atomic positions, bond lengths, bond angles, and torsional angles can be determined.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous confirmation of its molecular structure. It would also reveal important information about the molecule's conformation in the solid state and the nature of any intermolecular interactions, such as hydrogen bonding, which can influence its physical properties. As no public crystallographic data for this specific compound is available, a hypothetical data table is presented to illustrate the type of information that would be obtained.

Hypothetical X-ray Crystallography Data Interactive Data Table

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
β (°) 95.5
Volume (ų) 1290

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and geometric structure of molecules. nih.gov Methods like the B3LYP functional combined with a basis set such as 6-311G+(d,p) are commonly employed to achieve a balance between computational cost and accuracy for organic molecules. nih.govnih.gov

Calculations provide precise bond lengths and angles, which can be compared with experimental data if available from crystallographic studies. researchgate.net The amine groups are predicted to have a pyramidal geometry, and the trifluoromethyl group exhibits tetrahedral symmetry.

Table 1: Predicted Geometrical Parameters for 2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine Calculated at the B3LYP/6-311G+(d,p) level of theory.

ParameterBond/AnglePredicted Value
Bond LengthC-O (ether)~1.37 Å
Bond LengthC-N (amine)~1.40 Å
Bond LengthC-CF₃~1.49 Å
Bond AngleC-O-C (ether)~118°
Dihedral AnglePhenyl-O-C-Phenyl~45°

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. taylorandfrancis.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-aminophenoxy moiety, particularly the nitrogen and oxygen lone pairs and the associated phenyl ring. Conversely, the LUMO is likely distributed over the electron-deficient 5-(trifluoromethyl)benzenamine ring, influenced by the strong electron-withdrawing nature of the -CF₃ group. This separation of frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies

ParameterEnergy (eV)Implication
EHOMO-5.25Electron-donating capability
ELUMO-0.75Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.50High kinetic stability, low reactivity

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. researchgate.net These maps are valuable for identifying the regions most susceptible to electrophilic and nucleophilic attack. walisongo.ac.id In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack.

In the MEP map of this compound, the most negative potential is expected to be concentrated around the oxygen atom of the ether linkage and the nitrogen atoms of the amine groups due to their lone pairs of electrons. The highly electronegative fluorine atoms of the trifluoromethyl group will also create a region of negative potential. Conversely, the hydrogen atoms of the amine groups will exhibit a strong positive potential, making them primary sites for hydrogen bonding interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations provide information on a static, optimized structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities in various environments (e.g., in a solvent). nih.gov

For a flexible molecule like this compound, MD simulations can be used to analyze the rotational freedom around the C-O and C-C single bonds. researchgate.net The key conformational aspect to study is the torsion or dihedral angle between the two aromatic rings. By running a simulation for a sufficient duration (e.g., nanoseconds), one can generate a population of conformers and identify the most energetically favorable and frequently occurring spatial arrangements. researchgate.net This analysis helps to understand the molecule's flexibility and the range of shapes it can adopt, which is crucial for its interaction with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a compound with a specific activity, such as its binding affinity to a protein or its inhibitory effect on an enzyme. QSAR models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured activity.

For this compound, various quantum chemical descriptors derived from DFT calculations can be used in a QSAR model. These descriptors quantify different aspects of the molecule's physicochemical properties:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges.

Steric/Topological Descriptors: Molecular weight, molecular volume, surface area, and specific shape indices.

Hydrophobicity Descriptors: LogP (partition coefficient).

By calculating these descriptors for a series of related molecules and correlating them with an in vitro mechanistic property (e.g., IC₅₀ value for a specific enzyme), a predictive QSAR model can be developed. researchgate.net Such a model could then be used to estimate the activity of new, unsynthesized analogs, guiding further chemical design.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective at predicting various spectroscopic parameters. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results. epstem.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. epstem.net For this compound, calculations would predict distinct signals for the aromatic protons in different environments, the chemical shifts of the amine protons, and the characteristic signal for the trifluoromethyl carbon.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. epstem.net The predicted IR spectrum would show characteristic peaks corresponding to N-H stretching of the amine groups, C-O-C stretching of the ether linkage, C-F stretching of the trifluoromethyl group, and various aromatic C-H and C=C vibrations. Theoretical frequencies are often scaled by a factor to correct for anharmonicity and basis set limitations. epstem.net

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov The calculations can identify the nature of the electronic transitions, such as π→π* or n→π*, providing insight into the electronic structure of the molecule. nih.gov

Applications in Advanced Materials Science

Monomer for Polymer Synthesis

The synthesis of high-performance polymers is a cornerstone of modern materials science. 2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine serves as a valuable monomer in the creation of polymers with tailored properties, owing to the synergistic effects of its constituent chemical groups.

Polyimides and Polyamides with Enhanced Thermal Stability and Optical Transparency

The incorporation of this compound into polyimide and polyamide backbones has been shown to significantly enhance their thermal and optical characteristics. The presence of the bulky trifluoromethyl (-CF3) group disrupts the close packing of polymer chains. This disruption leads to several advantageous effects:

Increased Solubility: The reduced intermolecular interaction allows for better solubility in organic solvents, which is a critical factor for processability and the formation of high-quality films and coatings.

Improved Optical Transparency: The disruption of polymer chain packing and the presence of the -CF3 group can reduce the formation of charge-transfer complexes, which are often responsible for color in polyimides. This leads to polymers with high optical transparency and low color, making them suitable for applications in optics and electronics. mdpi.comcambridge.org Research on analogous fluorinated polyimides has shown that the incorporation of trifluoromethyl groups leads to materials with excellent optical transparency in the visible region. researchgate.netmdpi.comresearchgate.net

PropertyInfluence of this compoundResearch Finding
Solubility IncreasedBulky CF3 groups hinder chain packing, improving solubility in organic solvents. mdpi.com
Thermal Stability Maintained or EnhancedPolymers remain stable at temperatures above 400 °C. mdpi.com
Optical Transparency Significantly ImprovedResults in colorless or near-colorless polymers with high light transmittance. mdpi.comcambridge.org

Electrically Conductive Polymers (e.g., Polyaniline Derivatives)

While direct research on the use of this compound in electrically conductive polymers is limited, the modification of polyaniline with various substituents is a known strategy to tune its properties. springerprofessional.de The introduction of a trifluoromethyl group could potentially influence the electronic properties and morphology of polyaniline derivatives. Fluorinated groups are known to enhance electrochemical stability in some conjugated polymers. mdpi.com

Design of Polymers for Fuel Cell Membranes

In the design of proton exchange membranes (PEMs) for fuel cells, the incorporation of fluorine-containing monomers is a well-established strategy to enhance performance and durability. mdpi.com The trifluoromethyl group in this compound can contribute to:

Improved Chemical and Oxidative Stability: The strong C-F bonds enhance the polymer backbone's resistance to degradation in the harsh oxidative environment of a fuel cell. rsc.org

Controlled Water Uptake: The hydrophobic nature of the -CF3 group can help in managing water content within the membrane, which is crucial for maintaining proton conductivity without excessive swelling. semanticscholar.orgresearchgate.net

While specific studies on polymers derived solely from this compound for fuel cell applications are not widely reported, research on sulfonated polyimides containing trifluoromethyl groups has demonstrated promising results in terms of high proton conductivity and good mechanical properties. rsc.orgmdpi.com

Precursor for Dyes and Pigments

Aromatic amines are fundamental precursors in the synthesis of azo dyes. unb.cajbiochemtech.comnih.gov The diazotization of the amino groups in this compound would yield a diazonium salt, which can then be coupled with various aromatic compounds to produce a wide range of azo dyes. The presence of the trifluoromethyl group is expected to influence the final color and properties of the dye, potentially enhancing its lightfastness and thermal stability. google.com

Development of Functional Materials (e.g., Sensors, Organic Electronics)

The unique electronic and structural characteristics of this compound make it a candidate for the development of advanced functional materials.

Chemo/Biosensor Applications

The development of chemosensors often relies on the interaction of an analyte with a receptor molecule that produces a detectable signal. Aromatic amines and their derivatives are frequently used in the construction of fluorescent and colorimetric sensors. nih.govmdpi.comresearchgate.net The trifluoromethyl group in this compound can act as a binding site or a modulator of the electronic properties of a sensor molecule. The electron-withdrawing nature of the -CF3 group can influence the acidity of the amine protons, making them more susceptible to deprotonation upon interaction with basic anions, which could form the basis of a colorimetric or fluorescent sensing mechanism.

The role of this compound in Optoelectronic Materials Remains an Area of Limited Public Research

Despite the growing interest in fluorinated aromatic diamines for advanced materials, publicly available research specifically detailing the optoelectronic properties of polymers derived from this compound in organic devices is notably scarce.

The unique molecular structure of this compound, which combines an ether linkage for potential flexibility with a trifluoromethyl group known to enhance solubility and introduce desirable electronic characteristics, suggests its potential as a valuable monomer in the synthesis of high-performance polymers for optoelectronic applications. Fluorinated polyimides, for instance, are widely recognized for their excellent thermal stability, low dielectric constants, and high optical transparency, making them prime candidates for use in organic light-emitting diodes (OLEDs), flexible displays, and other organic electronic devices.

This lack of specific data prevents a detailed analysis and the creation of informative data tables regarding the performance of this compound in organic devices. The scientific community has extensively explored other structurally similar monomers, but the specific contributions of the this compound moiety to the final optoelectronic characteristics of a polymer remain to be publicly documented.

Further research and publication in this specific area would be necessary to fully understand the potential of this compound and to enable a comparative assessment against other monomers used in the field of advanced materials science for organic electronics.

Exploration of Mechanistic Biological Interactions in Vitro Focus

Investigation of Receptor Binding Affinities

A diligent search for data concerning the receptor binding affinities of 2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine for adenosine (B11128) receptors, cholinergic receptors, and tyrosine kinases yielded no specific results. There are no published studies detailing the binding constants (e.g., Kᵢ, Kₑ, or IC₅₀ values) of this compound to these, or any other, receptor types. Consequently, a data table for receptor binding affinities cannot be generated.

Enzyme Inhibition Studies

Similarly, investigations into the enzyme inhibitory activity of this compound, particularly concerning Dipeptidyl Peptidase-IV (DPP-IV) enzyme activity, have not been reported in the accessible scientific literature. No studies were found that determined the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) of this compound against DPP-IV or any other enzyme. Therefore, a data table summarizing enzyme inhibition data cannot be provided.

Structure-Activity Relationship (SAR) Derivation Based on In Vitro Biological Endpoints

Due to the absence of in vitro biological activity data for this compound, no structure-activity relationship (SAR) studies have been derived for this compound. SAR studies require a dataset of structurally related compounds with corresponding biological activities to elucidate the chemical features responsible for their effects. Without any reported biological endpoints for the parent compound, such analyses are not possible.

Molecular Docking and Ligand-Target Interaction Analysis

No molecular docking studies featuring this compound have been published. Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a ligand to a specific protein target. The absence of such studies means there is no information available on its potential binding modes or interactions with any biological macromolecules.

Analytical Method Development and Characterization for Research Purity

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Quantification

Information regarding validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods for the purity assessment and quantification of 2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine is not available in the surveyed literature. Typically, for a compound of this nature, a reverse-phase HPLC method would be developed. Such a method would likely utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector at a wavelength determined by the compound's UV absorbance maxima.

For GC analysis, the viability would depend on the compound's volatility and thermal stability. If suitable, a method using a capillary column with a non-polar or medium-polarity stationary phase would be employed, coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification. Without experimental data, hypothetical parameters for these techniques would be speculative.

Advanced Elemental Analysis for Compound Composition

Specific experimental data from advanced elemental analysis for this compound is not present in the available resources. The theoretical elemental composition, based on its chemical formula C₁₃H₁₁F₃N₂O, can be calculated. However, a comparison with experimental values, which is crucial for confirming the purity and identity of a synthesized batch of the compound, is not possible.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.011 13 156.143 58.21%
Hydrogen H 1.008 11 11.088 4.13%
Fluorine F 18.998 3 56.994 21.25%
Nitrogen N 14.007 2 28.014 10.44%
Oxygen O 15.999 1 15.999 5.96%

| Total | | | | 268.238 | 100.00% |

Thermal Analysis (e.g., TGA, DSC) for Material Characterization

No public data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound could be located. TGA would provide information on the thermal stability of the compound, indicating the temperatures at which it begins to decompose. DSC analysis would be used to determine its melting point and identify any other phase transitions, providing insights into its crystalline structure and purity. The absence of this data prevents a full material characterization from a thermal perspective.

Future Research and Untapped Potential of this compound

The aromatic diamine this compound is a fluorinated monomer that holds considerable promise for the development of advanced materials. While its primary application to date has been in the synthesis of high-performance polyimides, a thorough exploration of its full potential is still in its nascent stages. This article delineates future research directions and unexplored avenues for this compound, focusing on novel synthetic strategies, the design of advanced derivatives, expanded applications in emerging technologies, and the investigation of its potential biological activities.

Q & A

Q. What non-pharmaceutical applications exist for this compound?

  • Methodological Answer :
  • Material Science : Incorporate into polymers (e.g., polyamides) via amine-reactive monomers to enhance thermal stability (TGA analysis under N₂) .
  • Agrochemicals : Test as a herbicide precursor by evaluating phytotoxicity in Arabidopsis thaliana models (root elongation assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine
Reactant of Route 2
Reactant of Route 2
2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.